molecular formula C20H19BrN2O2 B2772523 4-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide CAS No. 898423-84-2

4-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide

Cat. No. B2772523
CAS RN: 898423-84-2
M. Wt: 399.288
InChI Key: JIZXEYYMKNXDLM-UHFFFAOYSA-N
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Description

4-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. This compound belongs to the class of quinoline-based molecules and has been found to exhibit a wide range of biological activities.

Scientific Research Applications

Quinoline Synthesis

Quinolines are versatile heterocyclic compounds with widespread applications in pharmaceuticals, pesticides, bioactive molecules, and natural products. The synthesis of 4-bromo quinolines is particularly challenging due to their limited direct synthetic methods . However, this compound can be constructed directly from easily prepared ortho-propynol phenyl azides using TMSBr (trimethylsilyl bromide) as an acid-promoter. The cascade cyclization proceeds smoothly, yielding 4-bromo quinolines in moderate to excellent yields. Notably, TMSBr acts both as an acid-promoter to initiate the reaction and as a nucleophile. These 4-bromo quinolines serve as key intermediates for further coupling reactions or nucleophilic transformations, providing diverse functionalized compounds at the C4 position of quinolines.

Non-Aromatic Heterocycles

The compound’s structure includes a non-aromatic heterocyclic moiety. Specifically, it contains a 2,3-dihydrofuranyl ring. These non-aromatic heterocycles are valuable due to their coupling handles, which facilitate subsequent synthetic steps. The general preparation of 4-bromo-2,3-dihydrofurans involves Cu-catalyzed intramolecular cyclization of 1,2-dibromohomoallylic alcohols. These alcohols can be readily obtained in just two steps from aromatic or aliphatic precursors .

Functionalized Thiophenes

By starting from thiophene, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide can be synthesized through three successive direct lithiations and a bromination reaction. These lithiation reactions occur at low temperatures (−78 °C to room temperature) over varying time periods (1 to 24 hours) based on electrophile reactivity. The resulting compound possesses a functionalized thiophene core, which may find applications in materials science, organic electronics, or medicinal chemistry .

properties

IUPAC Name

4-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O2/c21-16-8-5-14(6-9-16)19(24)22-17-10-7-13-2-1-11-23(18(13)12-17)20(25)15-3-4-15/h5-10,12,15H,1-4,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIZXEYYMKNXDLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)Br)N(C1)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide

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